6-bromo-3-fluoro-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-2-5-6(3-4)12-8(7(5)11)9(13)14/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHRHWXLBYZXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-fluoro-1H-indole-2-carboxylic acid typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens into the indole ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precision and efficiency. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove halogens.
Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Coupling: Boronic acids and palladium catalysts are used under inert atmospheres.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
6-Bromo-3-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of halogens enhances its binding affinity to enzymes and receptors, making it a potent inhibitor or modulator. The compound can interfere with cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Halogenated Indole Carboxylic Acids
6-Bromo-4-Fluoro-1H-Indole-3-Carboxylic Acid
- Molecular formula: C₉H₅BrFNO₂ (identical to the target compound).
- Substituents : Bromine (position 6), fluorine (position 4), carboxylic acid (position 3).
- Key differences : The shifted fluorine (position 4 vs. 3) and carboxylic acid group (position 3 vs. 2) alter hydrogen-bonding capabilities and acidity. The 3-carboxylic acid derivative may exhibit stronger intermolecular hydrogen bonding compared to the 2-carboxylic acid analog, as seen in crystal structures of related indole-3-carboxylic acids.
5-Bromo-6-Fluoro-1H-Indole-2-Carboxylic Acid
Functional Group Variations
Methyl 5-Fluoro-1H-Indole-2-Carboxylate
- Structure : Methyl ester derivative with fluorine at position 5.
- Properties : Increased lipophilicity compared to carboxylic acids, improving membrane permeability. This makes esters more suitable for in vivo studies.
- Applications : Intermediate in synthesizing hydrazides or amides for bioactive molecules.
6-Bromo-4-Methoxy-1H-Indole-2-Carboxylic Acid
Carboxylic Acid Position Isomers
6-Bromo-1H-Indole-3-Carboxylic Acid
- Structure : Carboxylic acid at position 3 instead of 2.
- Crystal packing : Forms dimers via O–H⋯O hydrogen bonds and layers via N–H⋯O interactions.
- Biological relevance : Indole-3-carboxylic acids are common in natural products and kinase inhibitors, suggesting divergent applications compared to 2-carboxylic acid analogs.
Data Table: Structural and Analytical Comparison
Impact of Substituent Positions on Properties
- Reactivity : Fluorine at position 3 (target compound) increases electron-withdrawing effects near the carboxylic acid, enhancing acidity compared to analogs with fluorine at position 4 or 5.
- Biological activity : Bromine at position 6 may improve binding to hydrophobic pockets in enzymes, as seen in brominated indole inhibitors.
- Synthetic utility : Carboxylic acid at position 2 facilitates direct amide coupling, whereas position 3 analogs require additional activation steps.
Biological Activity
6-Bromo-3-fluoro-1H-indole-2-carboxylic acid is a synthetic compound characterized by the presence of bromine and fluorine substituents on the indole ring. Its unique structural features contribute to its biological activity, particularly in the field of medicinal chemistry. This article explores the compound's biological activities, focusing on its role as an inhibitor of viral integrase enzymes, particularly in relation to HIV.
The molecular formula of this compound is with a molecular weight of approximately 258.05 g/mol. The compound contains a carboxylic acid functional group, which enhances its chemical reactivity and biological activity.
Biological Activity
Research indicates that this compound exhibits significant antiviral properties, particularly as an inhibitor of HIV-1 integrase. Integrase is a crucial enzyme in the replication cycle of retroviruses, including HIV. The compound has shown promising results in inhibiting integrase strand transfer with an IC50 value indicating effective binding and inhibition capabilities .
The biological activity of this compound can be attributed to several key interactions:
- Metal Ion Chelation : The compound can chelate metal ions within the active site of integrase, which is essential for its inhibitory action.
- Binding Affinity : Molecular docking studies have demonstrated that this compound can form π–π stacking interactions with nucleic acids, enhancing its binding affinity and specificity towards viral targets .
Inhibitory Effects on HIV Integrase
A study highlighted that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibited the strand transfer activity of HIV-1 integrase. The IC50 values for these compounds ranged from 0.13 μM to 47.44 μM, demonstrating varying degrees of potency .
Table 1: Inhibitory Activity of Indole Derivatives Against HIV Integrase
| Compound | IC50 (μM) | Notes |
|---|---|---|
| This compound | TBD | Promising inhibitor |
| Compound 3 | 12.41 | High activity |
| Compound 4 | 18.52 | Moderate activity |
| Compound 20a | 0.13 | Closest to positive control |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications at specific positions on the indole ring significantly influence biological activity:
- C3 Long Branch : Introducing a long branch at C3 enhances interaction with the hydrophobic cavity near the active site of integrase.
- C6 Halogenation : Halogenated derivatives at C6 have been shown to markedly improve integrase inhibition effects due to enhanced π–π stacking interactions with viral DNA .
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-3-fluoro-1H-indole-2-carboxylic acid?
The synthesis typically involves functionalization of the indole core. For example, bromination and fluorination steps are performed sequentially on a pre-formed indole scaffold. A common approach is to start with a substituted indole-2-carboxylic acid derivative, such as 5-bromo-7-fluoro-1H-indole-2-carboxylic acid, and modify reaction conditions (e.g., reagent stoichiometry, temperature) to introduce substituents at specific positions. Amide coupling (e.g., using methylamine or phenyl groups) or esterification may follow to stabilize intermediates . Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) in polar solvents like DMF.
- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH.
- Carboxylic acid activation : Employing coupling reagents like EDCI/HOBt for derivatization.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 7.2229 Å, b = 11.874 Å, c = 11.079 Å, and β = 108.37°. Hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) stabilize the lattice, forming dimers and layers. SHELX software (e.g., SHELXL) refines the structure, with reliability factors R = 0.063 and wR = 0.158 .
Advanced Research Questions
Q. How can conflicting LC/MS or NMR data for derivatives of this compound be resolved?
Discrepancies often arise from residual solvents, isotopic patterns, or tautomerism. For example, LC/MS data for a related compound (5-bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide) showed m/z 386 [M+H]⁺ with a retention time of 3.17 min under SMD-FA10-long conditions . To resolve contradictions:
- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC).
- Optimize purification : Use preparative HPLC or recrystallization to isolate pure phases.
- Consider dynamic effects : Proton exchange in DMSO-d₆ may obscure NMR signals; use low-temperature NMR or alternative solvents.
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Yield optimization hinges on:
- Stepwise monitoring : Use TLC or inline IR to track intermediate formation.
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as an ethyl ester) to prevent side reactions .
- Catalysis : Pd-mediated cross-coupling for bromine retention or copper-catalyzed fluorination.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of halogenated intermediates.
Q. How does the electronic effect of bromine and fluorine substituents influence the compound’s reactivity?
Bromine (electron-withdrawing) and fluorine (electronegative) direct electrophilic substitution to specific positions. Computational studies (DFT) show:
- Bromine deactivates the indole ring, favoring meta-substitution in further reactions.
- Fluorine enhances acidity of the N–H group (pKₐ ~10–12), affecting hydrogen-bonding and solubility .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound?
- SCXRD : Resolves stereochemistry and packing motifs .
- LC/MS : Confirms molecular weight and purity (e.g., >95% by HPLC) .
- FT-IR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).
- ¹³C NMR : Distinguishes substituent effects (e.g., C-2 carboxylic acid at ~165 ppm) .
Q. How to design a structure-activity relationship (SAR) study for indole derivatives?
- Vary substituents : Compare bromo/fluoro analogs (e.g., 6-bromo-5-methoxy vs. 6-fluoro-3-carboxy derivatives) .
- Assay selection : Use enzyme inhibition (e.g., kinase assays) or antimicrobial susceptibility testing.
- Computational docking : Map interactions with biological targets (e.g., ATP-binding pockets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
